3-(2,3-Dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

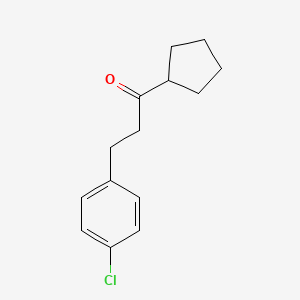

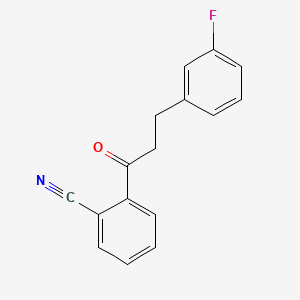

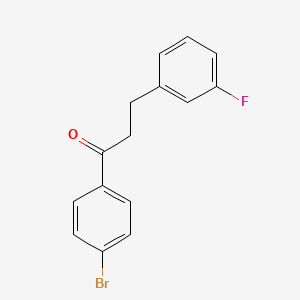

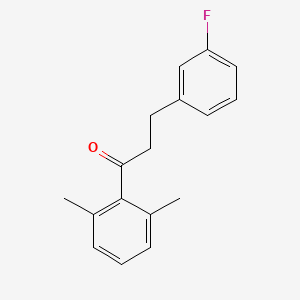

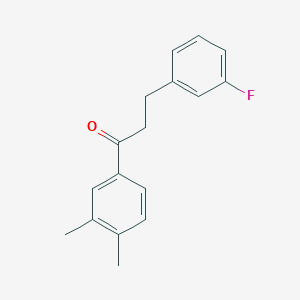

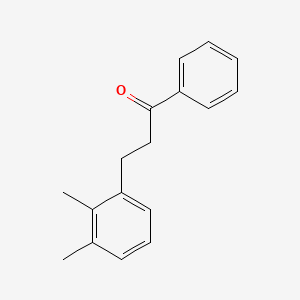

3-(2,3-Dimethylphenyl)propiophenone is a chemical compound with the CAS Number: 898768-94-0 . It has a molecular weight of 238.33 and its IUPAC name is 3-(2,3-dimethylphenyl)-1-phenyl-1-propanone .

Molecular Structure Analysis

The linear formula of 3-(2,3-Dimethylphenyl)propiophenone is C17H18O . The InChI code is 1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis

3-(2,3-Dimethylphenyl)propiophenone has a molecular weight of 238.33 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Electroactive Polymers

- Electro-oxidative Polymerization : 3,5-Dimethylthiophenol, related to 3-(2,3-Dimethylphenyl)propiophenone, has been used for the electro-oxidative polymerization to create poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and electrochemical responsiveness. This polymerization occurs under mild conditions, suggesting potential applications in developing conductive materials (Yamamoto et al., 1992).

Chemical Synthesis Techniques

- Synthesis of 4,6-Dihydrothieno[3,4-b]thiophene 5,5-Dioxide : This compound serves as a synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene and is prepared from materials including 3-(2,3-Dimethylphenyl)propiophenone derivatives. This highlights its use in complex organic syntheses (Chou & Tsai, 1991).

Electrochemistry

- Electrosynthesis of 3,4-Diphenylhexane-3,4-diol : Using 3-(2,3-Dimethylphenyl)propiophenone for the electrosynthesis of 3,4-diphenylhexane-3,4-diol demonstrates its role in producing specific organic compounds. The optimized process parameters indicate its utility in preparative methods for organic synthesis (Lyalin et al., 2006).

Photochemistry

- Photochemical Electron Transfer Processes : The study of β-(dimethylamino)propiophenone in aqueous solvents using laser flash photolysis revealed insights into the triplet state decay and intramolecular electron transfer processes. This research provides valuable information for the understanding of photochemical reactions in similar organic compounds (Encinas & Scaiano, 1979).

Materials Science

- High-Contrast Electrochromic Polymers : Research involving derivatives of 3,4-ethylenedioxythiophene, structurally related to 3-(2,3-Dimethylphenyl)propiophenone, has led to the development of new electrochromic polymers. These polymers demonstrate high contrast and potential applications in electrochromic devices (Sankaran & Reynolds, 1997).

Environmental Science

- Anaerobic Biodegradability of Substituted Phenols : Studies on the biodegradability and toxicity of various substituted phenols, including compounds related to 3-(2,3-Dimethylphenyl)propiophenone, inform about their environmental impact and potential biodegradation pathways (O'Connor & Young, 1989).

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWKIXDRXCBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644610 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)propiophenone | |

CAS RN |

898768-94-0 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.